molecular formula C19H14F3NO B3171005 4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine CAS No. 946662-77-7

4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine

Cat. No. B3171005
CAS RN: 946662-77-7
M. Wt: 329.3 g/mol
InChI Key: YFTZWTCXVGASPD-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine (4-BTP) is a compound derived from the aromatic hydrocarbon biphenyl. It is a versatile compound with multiple applications in the fields of chemistry, biochemistry, and pharmacology. 4-BTP has been studied extensively for its ability to act as a catalyst in various reactions, its potential as a therapeutic agent, and its ability to mimic the action of other compounds.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One significant application of related compounds is in the development of neurokinin-1 (NK1) receptor antagonists, which have potential therapeutic uses in treating emesis and depression. A study by Harrison et al. (2001) introduced a water-soluble NK1 receptor antagonist, showcasing its efficacy in pre-clinical tests relevant to these conditions. This compound exhibits a high affinity for the NK1 receptor, providing a long duration of action and notable solubility in water, which is critical for both intravenous and oral clinical administration (Harrison et al., 2001).

Organic Light-Emitting Diodes (OLEDs)

Research into bipolar molecules that combine hole-transporting triphenylamine and electron-transporting benzimidazole moieties has yielded significant advancements in OLED technology. Ge et al. (2008) synthesized two such molecules, which demonstrated excellent thermal stability and solubility, facilitating their use in fabricating high-performance phosphorescent OLEDs with a single-layer structure through solution processing (Ge et al., 2008).

Fluorescence Imaging

Another application involves the use of star-shaped glycosylated conjugated oligomers for two-photon fluorescence imaging of live cells. Wang et al. (2011) synthesized a compound that self-assembles into nanoparticles in water, demonstrating high quantum yield and significant two-photon absorption cross-section. This enables effective internalization by cancer cells and allows for live cell imaging, showcasing the compound's potential in biomedical imaging applications (Wang et al., 2011).

Hole Transporting and Emitting Materials

Novel arylamine derivatives have been explored for their roles as hole-injecting and hole-transporting layers in OLED devices. Li et al. (2012) introduced difluorophenyl-functionalized triphenylamine and its dimer for use in OLEDs, achieving significant enhancements in device efficiency and luminance. The incorporation of electron-withdrawing fluorinated substituents was crucial for balancing injected carriers in the devices, underscoring the importance of molecular design in optoelectronic applications (Li et al., 2012).

Polymer Conductivity

In the field of polymer science, the use of polymeric conducting anodes for small organic transporting molecules has been investigated. Tse et al. (2006) studied the application of poly(3,4-ethylenedioxythiophene) doped with polystyrenesulphonic acid as a hole-injecting anode in organic electronics, demonstrating its effectiveness in enhancing hole mobility and device performance (Tse et al., 2006).

properties

IUPAC Name

4-(2-phenylphenoxy)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(23)10-11-18(16)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTZWTCXVGASPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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